Aminopterin-alpha-hyrazide
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Overview
Description
Aminopterin-alpha-hyrazide is a biochemical used for proteomics research . It has a molecular formula of C19H22N10O4 and a molecular weight of 454.44 .
Molecular Structure Analysis
The this compound molecule contains a total of 57 bonds. There are 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, and 17 aromatic bonds. It also contains 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 2 aromatic primary amines, and 1 secondary amine .Physical and Chemical Properties Analysis
This compound contains 55 atoms in total; 22 Hydrogen atoms, 19 Carbon atoms, 10 Nitrogen atoms, and 4 Oxygen atoms . It also contains 57 bonds, including 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 2 aromatic primary amines, and 1 secondary amine .Scientific Research Applications
Applications in Biochemical Research
Biochemical studies often leverage compounds like amino acid derivatives and analogs for various purposes, including the study of enzyme kinetics, receptor-ligand interactions, and cellular metabolism. For example, research into analogs of tryptophan such as alpha-Methyl-L-tryptophan (alpha-MTrp) has contributed to understanding the brain's serotonergic system, offering insights into neurotransmitter synthesis and potential implications for neuropsychiatric disorders (Diksic & Young, 2001).
Applications in Medicinal Chemistry and Drug Development
Compounds with complex biochemical interactions are pivotal in drug discovery, particularly in identifying new therapeutic targets and developing novel treatments. The study of depsipeptides, for example, highlights how natural and synthetic peptides have shown promising biological activities, including anticancer, antibacterial, and antiviral properties, underscoring the potential of peptides and peptide analogs in pharmaceutical development (Ballard, Yu, & Wang, 2002).
Applications in Genetic Research and Gene Therapy
Gene-directed enzyme prodrug therapy (GDEPT) exemplifies the innovative application of bioactive compounds in cancer treatment, utilizing the principle of targeted drug activation within cancer cells. This approach illustrates the potential for compounds that can be selectively activated, offering a pathway to minimize side effects and improve therapeutic efficacy (Zhang, Kale, & Chen, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Aminopterin-alpha-hyrazide primarily targets the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimadines .
Mode of Action
This compound works as an enzyme inhibitor. It binds competitively to the folate binding site of the dihydrofolate reductase enzyme . This competitive binding effectively blocks the synthesis of tetrahydrofolate .
Biochemical Pathways
The inhibition of dihydrofolate reductase by this compound leads to a deficiency in tetrahydrofolate . Tetrahydrofolate is essential in the production of purines and pyrimadines . Therefore, its deficiency results in a reduction of DNA, RNA, and protein synthesis .
Result of Action
The result of this compound’s action is a reduction in DNA, RNA, and protein synthesis due to the deficiency of tetrahydrofolate . This deficiency is caused by the inhibition of dihydrofolate reductase, which blocks the synthesis of tetrahydrofolate .
Biochemical Analysis
Biochemical Properties
Aminopterin-alpha-hyrazide is an amino derivative of folic acid . It binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis . Tetrahydrofolate is essential in the production of purines and pyrimadines, thus its deficiency results in a reduction of DNA, RNA, and protein synthesis .
Cellular Effects
This compound was once used as an antineoplastic agent in the treatment of pediatric leukemia . It was also used off-label in the United States to treat psoriasis, yielding dramatic lesion clearing .
Molecular Mechanism
The mechanism of action of this compound involves blocking the synthesis of tetrahydrofolate by binding competitively to the dihydrofolate reductase enzyme . This results in a reduction of DNA, RNA, and protein synthesis, which can lead to cell death in rapidly dividing cells, such as cancer cells .
Metabolic Pathways
This compound is involved in the metabolic pathway of tetrahydrofolate synthesis . It interacts with the enzyme dihydrofolate reductase, blocking the synthesis of tetrahydrofolate .
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXWZRAWJHTSQU-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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